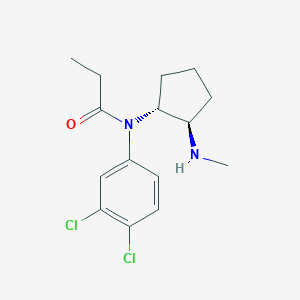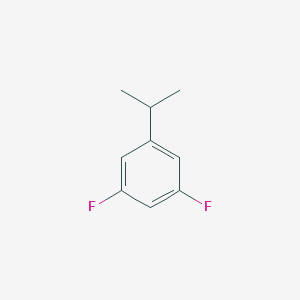
1,3-Difluoro-5-Isopropyl-Benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-5-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and an isopropyl group is attached at the 5 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the fluorination of 1,3-difluorobenzene with an isopropylating agent. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and is carried out under controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods
In industrial settings, the production of 1,3-difluoro-5-(propan-2-yl)benzene often involves large-scale fluorination processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-5-(propan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of compounds with different functional groups replacing fluorine.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons or other reduced derivatives.
Applications De Recherche Scientifique
1,3-Difluoro-5-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-difluoro-5-(propan-2-yl)benzene involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. The isopropyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards specific targets. These interactions can modulate biological pathways and lead to desired effects in medicinal and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Difluorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Difluoro-2-(propan-2-yl)benzene: Has a different substitution pattern, affecting its chemical properties.
1,3-Dichloro-5-(propan-2-yl)benzene: Chlorine atoms instead of fluorine, leading to different reactivity.
Uniqueness
1,3-Difluoro-5-(propan-2-yl)benzene is unique due to the combination of fluorine atoms and the isopropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
117358-53-9 |
|---|---|
Formule moléculaire |
C9H10F2 |
Poids moléculaire |
156.17 g/mol |
Nom IUPAC |
1,3-difluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10F2/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
Clé InChI |
DBJPSXMQULNSML-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC(=C1)F)F |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)F)F |
Synonymes |
Benzene, 1,3-difluoro-5-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


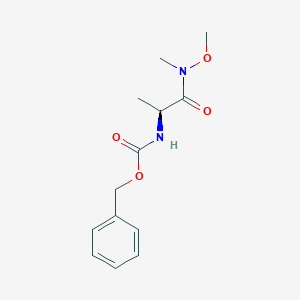
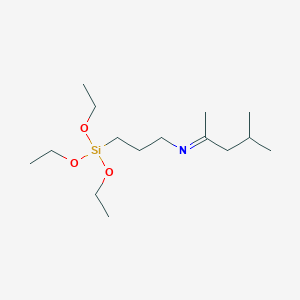
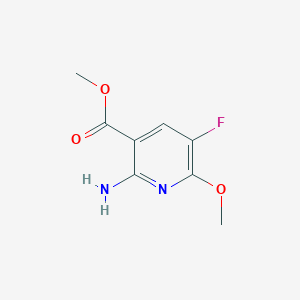

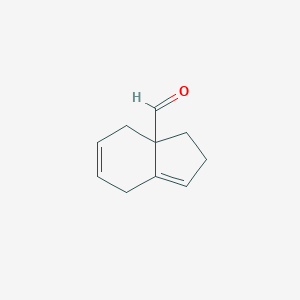
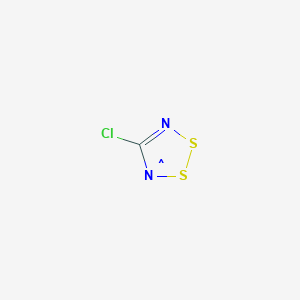
![2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B38562.png)
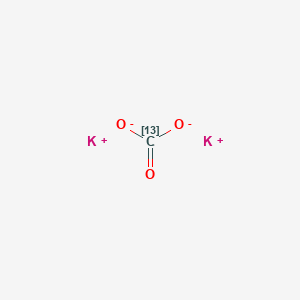

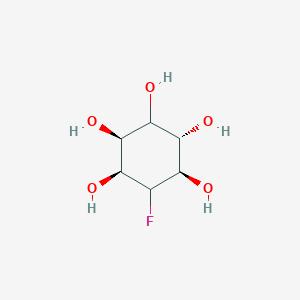
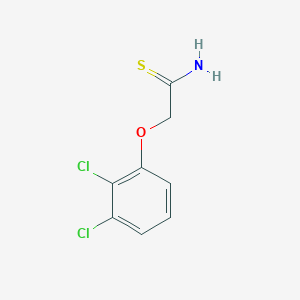
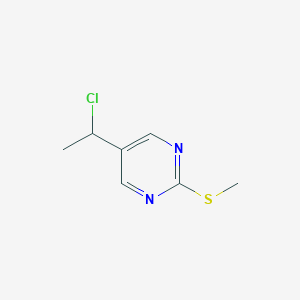
![Benzenesulfonamide,N,N-diethyl-4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]-](/img/structure/B38574.png)
